N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide hydrochloride
Description
Structure and Properties:
The compound features a benzylpiperazine core linked via a sulfonyl group to an ethyl chain, terminating in a 3,4-dimethylbenzamide moiety. Its hydrochloride salt enhances water solubility, typical for bioactive molecules. The molecular weight is approximately 500 g/mol (estimated), with moderate lipophilicity due to the dimethylbenzamide group.
Potential Applications: Benzylpiperazine derivatives are historically associated with central nervous system (CNS) modulation, targeting serotonin or dopamine receptors .
Synthesis:
Likely synthesized through sulfonation of 4-benzylpiperazine, followed by nucleophilic substitution with a 3,4-dimethylbenzamide ethylamine intermediate. Hydrochloride salt formation would finalize the compound.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-3,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S.ClH/c1-18-8-9-21(16-19(18)2)22(26)23-10-15-29(27,28)25-13-11-24(12-14-25)17-20-6-4-3-5-7-20;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBDMQGXGWKMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide hydrochloride is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzylpiperazine moiety linked to a sulfonyl group and a dimethylbenzamide. The synthesis typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:
- Formation of 4-benzylpiperazine : Achieved through nucleophilic substitution of benzyl chloride with piperazine.
- Synthesis of the sulfonamide : Involves the reaction of the piperazine derivative with sulfonyl chloride.
- Coupling with 3,4-dimethylbenzamide : This final step links the sulfonamide to the benzamide structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes linked to neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and amyloid-beta (Aβ)-induced cytotoxicity. For instance:
- Cell Viability Assays : Compounds similar to this compound have shown increased cell viability in SH-SY5Y cells exposed to neurotoxic agents like H₂O₂ .
Antioxidant Activity
The compound's structural features suggest potential antioxidant activity, which is crucial for combating oxidative stress in neurodegenerative conditions. Its ability to scavenge free radicals has been observed in preliminary studies.
Case Studies
- Alzheimer's Disease Research : A study evaluating multi-targeted agents for Alzheimer's disease highlighted compounds with similar structures showing significant inhibition of AChE and BChE, along with neuroprotective effects against Aβ aggregation .
- Behavioral Studies in Animal Models : Animal studies have indicated that compounds related to this compound can improve cognitive functions in models of induced memory impairment.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogs from Tariff Listings ()
Compounds in share motifs such as benzylamine, sulfonyl groups, or hydrochloride salts. Key comparisons include:
Methyl(4'-nitrophenethyl)amine Hydrochloride
- Structure : Nitrophenethylamine with a methyl group and HCl salt.
- Properties : Lower molecular weight (~300 g/mol), higher solubility due to nitro group polarity.
4'-Benzyloxy-2-[(1-methyl-2-phenoxyethyl)amino]propiophenone Hydrochloride
- Structure: Benzyloxy-phenoxyethylamino propiophenone with HCl salt.
- Properties : Bulky substituents may reduce membrane permeability versus the target compound’s compact benzamide.
- Activity: Phenoxy groups could confer antioxidant or adrenergic activity, diverging from the target’s presumed CNS focus .
Fluorinated Sulfonamide Polymers ()
lists fluorinated sulfonamides (e.g., CAS 68957-32-4), which differ markedly in application:
2-Propenoic Acid, Eicosyl Ester Polymers
- Structure : Fluorinated alkyl sulfonamides polymerized with acrylates.
- Properties : High molecular weight (~600–800 g/mol), extreme hydrophobicity due to fluorine.
- Application : Likely surfactants or coatings, contrasting the target compound’s pharmaceutical profile .
Comparative Data Table
Key Research Findings and Insights
- Structural Flexibility vs. Activity: The target’s benzamide group may improve receptor binding specificity compared to ester-linked analogs (e.g., 2-[Benzyl(methyl)amino]ethyl acetoacetate in ), which are prone to hydrolysis .
- Impact of Fluorination : Fluorinated analogs () exhibit superior thermal/chemical stability but lack pharmaceutical relevance due to poor bioavailability .
- Salt Forms : Hydrochloride salts (common in both and the target compound) enhance solubility but may alter pharmacokinetics compared to free bases.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide hydrochloride?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of the benzylpiperazine core. Key steps include:
- Sulfonation : Reacting 4-benzylpiperazine with a sulfonyl chloride derivative (e.g., 2-chloroethanesulfonyl chloride) under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Amide Coupling : The sulfonated intermediate is coupled with 3,4-dimethylbenzoic acid using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of triethylamine (Et3N) to form the final amide .
- Purification : Silica gel column chromatography with gradients of methanol/dichloromethane is recommended for isolating high-purity intermediates and the final product .
Advanced: How can conflicting NMR data for intermediates be resolved during synthesis?
Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from:
- Steric Effects : Bulky substituents on the piperazine ring may cause restricted rotation, leading to split signals. Use variable-temperature NMR to confirm dynamic effects .
- Tautomerism or Prototropy : Proton exchange in sulfonamide or amide groups can broaden peaks. Deuterated solvents like DMSO-d6 and controlled pH adjustments during sample preparation improve resolution .
- Impurity Identification : Combine HPLC (High-Performance Liquid Chromatography) with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase to separate and quantify impurities .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (±5 ppm tolerance) .
- Multinuclear NMR : Use <sup>13</sup>C and DEPT-135 NMR to resolve quaternary carbons and confirm substitution patterns on the benzamide and piperazine moieties .
- HPLC-PDA : Employ a C18 column with UV detection at 254 nm to assess purity (>95%) and identify co-eluting impurities .
Advanced: What strategies improve low yields in the sulfonation step of the synthesis?
Answer:
Low yields may result from:
- Moisture Sensitivity : Use rigorously dried solvents (e.g., THF over molecular sieves) and inert gas purging to prevent hydrolysis of sulfonyl chlorides .
- Competitive Side Reactions : Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to piperazine) to minimize dimerization .
- Temperature Control : Conduct reactions at 0–5°C to suppress exothermic side reactions, followed by gradual warming to room temperature .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine powders or organic vapors .
- Waste Disposal : Neutralize acidic or basic residues before disposal in designated hazardous waste containers .
Advanced: How does the electronic environment of the benzylpiperazine moiety influence reactivity?
Answer:
- Electron-Donating Effects : The benzyl group enhances nucleophilicity at the piperazine nitrogen, facilitating sulfonation. Substituent effects can be modeled using DFT (Density Functional Theory) calculations to predict reaction sites .
- Steric Hindrance : Ortho-substituents on the benzamide may slow coupling kinetics. Kinetic studies (e.g., monitoring by <sup>1</sup>H NMR) can quantify rate changes .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in sulfonation, while non-polar solvents favor crystalline product precipitation .
Advanced: How can researchers design experiments to study the compound's stability under varying pH conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40°C for 24–72 hours. Monitor degradation by HPLC and identify products via LC-MS .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 25°C/60% RH) .
- Solid-State Stability : Perform PXRD (Powder X-Ray Diffraction) to detect polymorphic changes under stress .
Basic: What computational tools aid in predicting the compound's physicochemical properties?
Answer:
- LogP Prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients for solubility optimization .
- pKa Calculation : Software like MarvinSuite predicts ionization states of sulfonamide and tertiary amine groups .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes to guide formulation studies .
Advanced: What mechanistic insights explain contradictory bioactivity results in cell-based assays?
Answer:
- Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion vs. active transport. Conflicting data may arise from efflux pumps (e.g., P-gp) .
- Metabolic Stability : Incubate the compound with liver microsomes to identify CYP450-mediated degradation pathways .
- Off-Target Binding : Perform kinome-wide profiling (e.g., KINOMEscan) to rule out interactions with unrelated receptors .
Advanced: How can researchers validate the compound's target engagement in vitro?
Answer:
- SPR (Surface Plasmon Resonance) : Immobilize the target protein on a sensor chip to measure binding kinetics (KD, kon/koff) .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of the target protein in lysates after compound treatment .
- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cell lines to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
